3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is a promising target for cancer therapy . The unique structure of this compound allows it to interact specifically with DDR1, making it a valuable candidate for further research and development.
Preparation Methods
The synthesis of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile typically involves multicomponent condensation reactions. One effective method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile involves its selective inhibition of DDR1. This compound binds to the active site of DDR1, preventing its activation and subsequent signaling pathways that promote cancer cell growth and metastasis . The molecular targets include the kinase domain of DDR1, and the pathways involved are primarily related to cell adhesion and migration.
Comparison with Similar Compounds
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds also exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.
Imidazo[1,2-a]pyrrolo[3,4-e]pyridine derivatives:
The uniqueness of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile lies in its high selectivity for DDR1 and its potential as a cancer therapeutic agent .
Properties
CAS No. |
394220-30-5 |
---|---|
Molecular Formula |
C19H12N4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(3-imidazo[1,2-a]pyrazin-3-ylphenyl)benzonitrile |
InChI |
InChI=1S/C19H12N4/c20-11-16-4-1-2-7-17(16)14-5-3-6-15(10-14)18-12-22-19-13-21-8-9-23(18)19/h1-10,12-13H |
InChI Key |
IGBFCOTZWBZBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C3=CN=C4N3C=CN=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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